2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Catalog No.
S2803378
CAS No.
497061-06-0
M.F
C19H15NO3
M. Wt
305.333
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydr...

CAS Number

497061-06-0

Product Name

2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

IUPAC Name

2-[N-(3-acetylphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

Molecular Formula

C19H15NO3

Molecular Weight

305.333

InChI

InChI=1S/C19H15NO3/c1-11(20-14-7-5-6-13(10-14)12(2)21)17-18(22)15-8-3-4-9-16(15)19(17)23/h3-10,22H,1-2H3

InChI Key

DEHBOYMVUBUSDV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O

Solubility

not available

The compound 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic molecule characterized by its unique structure, which includes an indene core fused with a diketone functionality. Its molecular formula is C19H15NO3C_{19}H_{15}NO_3 and it has a molar mass of approximately 305.33 g/mol. The compound features an indene ring, which contributes to its aromatic properties, and an acetylphenylamino group that enhances its reactivity and potential biological activity.

Due to the lack of data, it's impossible to assess the safety hazards associated with this compound. However, indenediones can exhibit some toxicity, and standard laboratory safety practices should be followed if handling this or similar compounds.

Overall

While the specific properties and applications of 2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione are unclear, analysis of its functional groups suggests potential avenues for further research. If you have additional information about the origin or synthesis of this compound, a more detailed analysis might be possible.

Citation

  • PubChem. 2-Ethylidene-1H-indene-1,3(2H)-dione. National Center for Biotechnology Information. Accessed May 10, 2024.
Typical of diketones and amines, including:

  • Condensation Reactions: The presence of the amino group allows for condensation with aldehydes or ketones, forming imines or other derivatives.
  • Reduction Reactions: The diketone moiety can be reduced to form corresponding alcohols or diols.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, potentially introducing various substituents.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Anti-inflammatory Effects: Compounds with similar functional groups may possess anti-inflammatory properties through modulation of inflammatory pathways.

Synthesis of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Material Preparation: Synthesis begins with the preparation of 3-acetylphenylamine and indene derivatives.
  • Condensation Reaction: The amino compound reacts with an indene diketone under acidic or basic conditions to form the desired product.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

This compound has potential applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for drug development targeting microbial infections or cancer.
  • Material Science: Its unique structural properties could be explored in the development of new materials or coatings.
  • Organic Synthesis: It may act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Key areas of investigation include:

  • Protein Binding Studies: Assessing how the compound interacts with target proteins can provide insight into its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized in biological systems can help predict its efficacy and safety profile.
  • Receptor Binding Assays: Evaluating binding affinity to specific receptors can elucidate potential therapeutic targets.

Several compounds share structural similarities with 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Acetyl-1H-indene-1,3(2H)-dioneC11H8O3C_{11}H_{8}O_{3}Simpler structure; lacks amino group
1-[(4-acetylphenyl)imino]ethyl]-2,3-dihydro-1H-indene-1,3-dioneC18H13NO3C_{18}H_{13}NO_{3}Contains imino group instead of amino; different substitution pattern
2-{[(4-acetylphenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dioneC18H13NO3C_{18}H_{13}NO_{3}Similar structure but different substituents

Uniqueness

The uniqueness of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione lies in its specific combination of functional groups and structural arrangement that may enhance its biological activity compared to other similar compounds. Its potential for diverse chemical reactivity also sets it apart as a versatile building block for further synthetic exploration.

XLogP3

2.7

Dates

Modify: 2023-08-17

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